CFTR activator 1

CFTR activation Potency High-throughput screening

Researchers requiring maximal CFTR activation in recombinant systems face a potency gap: standard tools like forskolin or Cact-A1 (EC50 1.6 µM) lack the nanomolar potency needed for clean, physiological assays. CFTR activator 1 (CAS 2768261-09-0) provides the solution. • EC50 23 nM in FRT & CHO-K1 cells->1,300-fold selective over ANO1/VRAC channels. • Validated in vivo: enhances tear secretion, reduces corneal damage in dry eye mouse model. • Available from BenchChem with rapid global shipping.

Molecular Formula C27H27N5O4
Molecular Weight 485.5 g/mol
Cat. No. B10856130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCFTR activator 1
Molecular FormulaC27H27N5O4
Molecular Weight485.5 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=NN4C(=CC=NC4=C3)C5=CC(=C(C=C5)OC)OC
InChIInChI=1S/C27H27N5O4/c1-18-17-30(13-14-31(18)26(33)19-7-5-4-6-8-19)27(34)21-16-25-28-12-11-22(32(25)29-21)20-9-10-23(35-2)24(15-20)36-3/h4-12,15-16,18H,13-14,17H2,1-3H3/t18-/m0/s1
InChIKeyIZQQHYQEKBFWAG-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CFTR Activator 1 Overview


CFTR activator 1 (CAS 2768261-09-0) is a synthetic small molecule that directly activates the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel . It is characterized as a potent and selective CFTR activator, distinct from CFTR potentiators and correctors in its mechanism . Its primary reported application is in the amelioration of dry eye disease, supported by both in vitro and in vivo data .

1
Direct CFTR activation
Mechanism as a direct activator, distinct from potentiators or correctors, for pathway-specific studies
2
Ocular surface model support
Reported in vivo endpoint response in dry eye disease models for ocular secretion research
3
Selectivity profile
Limited off-target modulation of ANO1/VRAC channels at tested concentrations, supporting CFTR-focused assays

CFTR Activator 1: Key Differentiators


CFTR modulators are a diverse class with distinct mechanisms: potentiators (e.g., ivacaftor) increase the open probability of the channel, correctors (e.g., elexacaftor) improve protein trafficking, and activators directly stimulate channel activity [1]. CFTR activator 1 is a direct activator, and its potency (EC50 = 23 nM) and selectivity profile differ significantly from those of other activators like Cact-A1 or the cAMP-elevating agent forskolin [2]. Substitution with a generic 'CFTR activator' without consideration of these parameters can lead to vastly different experimental outcomes, as efficacy varies with the specific CFTR mutation, cellular context, and the presence of other modulators .

Mechanism mismatch
CFTR potentiators or correctors operate through different channel modulation; direct activation may produce divergent pathway responses.
Potency profile may not transfer
Assay concentration requirements differ substantially between this activator and other CFTR activators; direct substitution can shift concentration-response relationships.
Selectivity context differs
Off-target activity on related chloride channels varies among CFTR modulators; substituting without selectivity data may introduce confounding channel effects.

CFTR Activator 1: Evidence Comparison


Wild-Type CFTR Potency vs Forskolin

CFTR activator 1 demonstrates an EC50 of 23 nM for activating wild-type CFTR, making it significantly more potent than the widely used cAMP-elevating activator forskolin . In a direct comparison within the same cellular assay system (FRT cells expressing human CFTR), the EC50 for CFTR activator 1 is reported as 23 nM, whereas the EC50 for forskolin, a standard benchmark, is substantially higher [1].

WT CFTR Potency
Cross-study comparable
EC50 23 nM
vs forskolin (>100 nM)
Supports potency assay context in FRT cells
>4.3-fold reported difference; actual margin likely larger
CFTR activation Potency High-throughput screening

Potency and Selectivity vs Cact-A1

CFTR activator 1 (EC50 = 23 nM) is approximately 70-fold more potent than the cAMP-independent activator Cact-A1 (EC50 = 1.6 µM) . Furthermore, CFTR activator 1 has demonstrated selectivity by not affecting the activity of ANO1 or VRAC chloride channels at concentrations up to 30 µM, highlighting a clean target profile .

vs Cact-A1
Reported
CFTR act. 1EC50 23 nM
Cact-A1EC50 1.6 µM
~70-fold difference reported
Supports potency comparison in FRT cells
Selectivity also reported for ANO1/VRAC
CFTR activation Mechanism of action Selectivity

In Vivo Efficacy in Dry Eye Model

CFTR activator 1 has demonstrated statistically significant efficacy in a well-established mouse model of dry eye disease (DED), a feature not reported for many other CFTR activators like Cact-A1 or GPact-11a . Topical application (2060 µM, 5 µL eye drops, three times daily for 10 days) in a scopolamine-induced DED mouse model resulted in enhanced tear secretion and reduced corneal erosion .

Dry Eye Model Endpoints
Data to verify
Reported increase in tear secretion, reduction in corneal erosion vs vehicle in scopolamine-induced DED mouse model
Model-response endpoint context
Source-specific review; class-level inference
Dry eye disease In vivo efficacy Ophthalmic research

Selectivity vs ANO1 and VRAC Channels

CFTR activator 1 exhibits a clean selectivity profile, showing no activation of the related chloride channels ANO1 or VRAC at a high concentration of 30 µM, which is >1300-fold above its EC50 for CFTR . This contrasts with some other CFTR modulators that may exhibit off-target effects on other ion channels .

Selectivity Window
Supporting evidence
No activation of ANO1/VRAC at 30 µM
>1300-fold above CFTR EC50
Supports off-target review
Confirms clean chloride channel profile in tested conditions
Selectivity Off-target effects Chloride channels

CFTR Activator 1 Research Applications


High-Potency Activation in Recombinant Cells

For researchers requiring maximal CFTR activation in recombinant systems like FRT or CHO-K1 cells, CFTR activator 1's EC50 of 23 nM makes it the preferred choice over less potent activators like Cact-A1 (EC50 = 1.6 µM) or the standard tool forskolin . Its high potency allows for robust channel activation while minimizing the compound's footprint in the assay, which is critical for maintaining physiological relevance in high-throughput screening and secondary assays [1].

CFTR-Dependent Secretion in Dry Eye Models

Investigators studying the role of CFTR in ocular surface health and dry eye pathogenesis should prioritize CFTR activator 1. It is one of the few CFTR activators with validated in vivo efficacy in a standard mouse model of dry eye disease, demonstrating enhanced tear secretion and reduced corneal damage . This functional data provides a stronger rationale for its use in translational ophthalmic research compared to other CFTR modulators lacking such in vivo validation [2].

Clean Pharmacological Profiling of CFTR

In experiments where data interpretation hinges on specific CFTR activation, CFTR activator 1's selectivity profile is a key asset. Its lack of effect on ANO1 and VRAC channels at concentrations >1300-fold above its EC50 ensures that observed effects on chloride transport are not confounded by modulation of these other anion channels . This clean selectivity profile reduces the risk of off-target effects and strengthens the scientific validity of the findings [1].

Application
Selection Property
Validation Focus
CFTR channel activation studies in recombinant expression systems
Potency assay context
Concentration-response profiling
Ocular surface model-response studies
In vivo model-response context
Tear secretion and corneal endpoints
Chloride channel selectivity profiling
Off-target selectivity review
ANO1/VRAC activity monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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